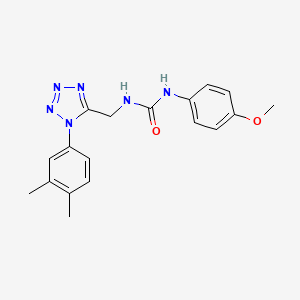

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Description

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a urea derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a 4-methoxyphenyl urea moiety. The presence of the tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, while the urea linker contributes to molecular rigidity and target-binding specificity .

Properties

IUPAC Name |

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-12-4-7-15(10-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKBVGIYXVETEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea has emerged as a significant subject of research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : CHNO

- Molecular Weight : 352.398 g/mol

- IUPAC Name : 1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea

The compound features a tetrazole ring , which is known for its diverse pharmacological properties, alongside a urea moiety that contributes to its biological activity.

Structural Representation

| Component | Structure |

|---|---|

| Tetrazole Ring | Tetrazole |

| Urea Moiety | Urea |

Pharmacological Properties

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that the compound shows promising anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.

- Anti-inflammatory Effects : The tetrazole ring is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Dimethyl Substitution : The presence of 3,4-dimethyl groups on the phenyl ring enhances cytotoxic activity against cancer cells.

- Methoxy Substitution : The 4-methoxyphenyl group appears to improve the compound's binding affinity to biological targets, contributing to its overall efficacy .

In Vitro Studies

- Cytotoxicity Assays :

- Mechanistic Insights :

In Vivo Studies

A recent study focused on the therapeutic potential of this compound in animal models. It demonstrated that administration led to significant tumor reduction in xenograft models, supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s 3,4-dimethylphenyl group increases steric bulk compared to simpler aryl groups (e.g., fluorophenyl or chlorophenyl in ). This may influence binding pocket interactions in biological targets .

- Urea vs. Sulfonyl Linkers : Urea derivatives (e.g., ) typically exhibit higher melting points (e.g., 253–255°C for 2-chlorophenyl analog) than sulfonylated tetrazoles (e.g., 48.6–51.3°C for 3fa in ), reflecting differences in intermolecular hydrogen bonding .

- Synthetic Yields : Urea derivatives with electron-withdrawing substituents (e.g., 2-chlorophenyl, 90% yield) are synthesized more efficiently than those with bulky groups, suggesting steric hindrance may reduce yields in the target compound .

Pharmacological and Physicochemical Properties

- Metabolic Stability : Tetrazole-containing compounds (e.g., ) resist oxidative metabolism due to the ring’s stability, whereas oxadiazole analogs (e.g., L927-0140 in ) may exhibit faster clearance .

- Antifungal Activity : Triazole and pyrazole derivatives () with methoxyphenyl groups show antifungal activity, suggesting the target compound may share similar mechanisms .

- Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 4-bromophenyl in 3ca, ) .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., 3,4-dimethylphenyl) may enhance target specificity but reduce solubility. Methoxyphenyl groups balance hydrophilicity and π-π stacking interactions .

- Synthetic Challenges : High-yield syntheses (e.g., 98% for 1-(2-methyl-6-(1H-tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea, ) often require optimized reaction conditions, which may apply to the target compound .

- Biological Potential: Analogous compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-ones in ) show hypoglycemic activity, suggesting the target compound could be explored for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.